REACTION_CXSMILES
|
Br[CH:2](Br)[C:3]1[CH:8]=[CH:7][C:6]([Si:9]([CH3:12])([CH3:11])[CH3:10])=[CH:5][CH:4]=1.C(COC)[O:15]C>O.[N+]([O-])([O-])=O.[Ag+]>[CH3:10][Si:9]([CH3:12])([CH3:11])[C:6]1[CH:7]=[CH:8][C:3]([CH:2]=[O:15])=[CH:4][CH:5]=1 |f:3.4|
|
Name
|
product
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC(C1=CC=C(C=C1)[Si](C)(C)C)Br
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Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated to reflux
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Type
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TEMPERATURE
|
Details
|
while maintaining
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated for 30 additional minutes
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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CUSTOM
|
Details
|
the liquid decanted away from the percipitate
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with ether
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Type
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WASH
|
Details
|
the combined organic phases were washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=CC=C(C=O)C=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |